![molecular formula C18H20FNO3 B4712363 2-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzamide](/img/structure/B4712363.png)
2-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzamide
Overview
Description
2-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in pharmaceuticals. This compound is a derivative of benzamide and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzamide is not fully understood. However, studies have suggested that it may interact with specific proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. It has been shown to inhibit the activity of certain enzymes, which may be beneficial in the treatment of certain diseases. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may also be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzamide in lab experiments include its potential as a tool for studying protein-protein interactions and its fluorescent properties, which make it useful for imaging studies. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzamide. These include further studies to fully understand its mechanism of action, as well as its potential use in the development of new drugs for various diseases. Additionally, studies could focus on its potential as a tool for imaging studies and its use in the study of protein-protein interactions.
Scientific Research Applications
The potential applications of 2-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzamide in scientific research are vast. This compound has been studied for its potential use in the development of new drugs for various diseases such as cancer, Alzheimer's, and Parkinson's. It has also shown potential as a tool in the study of protein-protein interactions and as a fluorescent probe for imaging studies.
properties
IUPAC Name |
2-fluoro-N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-12(2)23-16-9-8-13(10-17(16)22-3)11-20-18(21)14-6-4-5-7-15(14)19/h4-10,12H,11H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANZKTFYDIJUHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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